molecular formula C10H15Cl3Zr- B1587832 Zirconium, (eta5-pentamethylcyclopentadienyl trichloride)- CAS No. 75181-07-6

Zirconium, (eta5-pentamethylcyclopentadienyl trichloride)-

Cat. No.: B1587832
CAS No.: 75181-07-6
M. Wt: 332.8 g/mol
InChI Key: XZRIJZMMTDVZIR-UHFFFAOYSA-K
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Description

Zirconium (η⁵-pentamethylcyclopentadienyl trichloride), with the chemical formula (C₅(CH₃)₅)ZrCl₃, is an organometallic complex featuring a pentamethylcyclopentadienyl (Cp*) ligand coordinated to a zirconium center alongside three chloride ligands. This compound is part of the broader class of cyclopentadienyl (Cp) metal complexes, which are pivotal in catalysis, polymer chemistry, and materials science . The pentamethyl substitution on the Cp ligand enhances electron-donating capacity and steric bulk, influencing the compound’s reactivity and stability. It is commercially available with a purity of 99% (CAS 75181-07-6) and is categorized under pentaalkylcyclopentadienyl derivatives .

Key properties include:

  • Molecular weight: 262.677 g/mol (analogous CpZrCl₃ structure) .
  • Appearance: Likely an off-white powder (inferred from similar CpZrCl₃) .
  • Sensitivity: Moisture-sensitive, requiring inert handling conditions .

Properties

CAS No.

75181-07-6

Molecular Formula

C10H15Cl3Zr-

Molecular Weight

332.8 g/mol

IUPAC Name

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichlorozirconium

InChI

InChI=1S/C10H15.3ClH.Zr/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+3/p-3

InChI Key

XZRIJZMMTDVZIR-UHFFFAOYSA-K

SMILES

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Zr](Cl)Cl

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Zr](Cl)Cl

Origin of Product

United States

Biological Activity

Zirconium, (eta5-pentamethylcyclopentadienyl trichloride), also known as pentamethylcyclopentadienyl zirconium trichloride, is a compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's structure consists of a zirconium atom coordinated with three chloride ions and a pentamethylcyclopentadienyl ligand, which significantly influences its reactivity and interaction with biological systems. The general formula can be represented as:

Zr C5H15)Cl3\text{Zr C}_5\text{H}_{15})\text{Cl}_3

This structure facilitates various interactions in biological environments, leading to diverse biological activities.

1. Cytotoxicity Studies

Research indicates that zirconium compounds can exhibit cytotoxic effects on various cell lines. A study involving MDA-MB-231 breast cancer cells showed that pentamethylcyclopentadienyl zirconium trichloride had minimal cytotoxicity at certain concentrations, suggesting a selective toxicity profile that may be beneficial for targeted therapies .

2. Plant Interaction and Bioaccumulation

Zirconium compounds have been shown to affect plant growth and metabolism. For instance, exposure of the aquatic plant Lemna minor to zirconium chloride resulted in differential bioaccumulation and oxidative stress responses. The study found that higher concentrations of zirconium led to significant growth inhibition and alterations in antioxidant enzyme activities .

Concentration (mg/L) Growth Inhibition (%) Antioxidant Enzyme Activity (U/mg)
1102.5
10253.0
100504.5

3. Toxicological Studies

Toxicological assessments have demonstrated that exposure to zirconium nanoparticles can lead to increased lipid peroxidation in aquatic organisms such as Scenedesmus obliquus. This suggests a potential for oxidative damage at the cellular level, which could have implications for ecological health .

Case Study: Aquatic Toxicity

A study conducted on freshwater algae exposed to zirconium nanoparticles at concentrations of 1 mg/L revealed significant increases in lipid peroxidation products and alterations in enzymatic activities related to oxidative stress. These findings highlight the potential ecological risks associated with zirconium compounds in aquatic environments .

Case Study: Plant Growth Dynamics

In an experiment involving Avena sativa (oat plants), researchers observed that zirconium contamination resulted in a marked reduction in biomass and photosynthetic efficiency due to oxidative damage. The study emphasized the importance of understanding the mechanisms by which zirconium affects plant physiology .

Scientific Research Applications

Catalytic Applications

Polymerization Catalysts:
One of the primary applications of Cp*ZrCl3 is as a catalyst in the polymerization processes, particularly for olefins. It has been employed in living polymerizations of propylene, facilitating controlled polymer growth and enabling the synthesis of high-performance polyolefins with tailored properties .

Metallocene Catalysis:
Cp*ZrCl3 serves as a metallocene catalyst for the production of polyethylene and polypropylene. Its ability to activate olefins results in high activity and selectivity, making it a valuable component in industrial catalysis .

Catalytic Application Description
Living PolymerizationsControlled synthesis of polymers like polypropylene.
Metallocene CatalysisHigh activity in olefin polymerization.

Materials Science

Thin Film Deposition:
The compound is utilized as a precursor for depositing zirconium-containing layers via chemical vapor deposition (CVD) and atomic layer deposition (ALD). These methods are critical for creating thin films used in microelectronics and optoelectronics . The ability to form uniform coatings allows for advancements in semiconductor technology and protective coatings.

Composite Materials:
Research indicates that Cp*ZrCl3 can be incorporated into composite materials to enhance mechanical properties and thermal stability. Studies have shown its effectiveness when combined with silica-based matrices, leading to improved performance in high-temperature applications .

Biomedical Applications

Radiopharmaceuticals:
Recent studies have explored the use of zirconium complexes in biomedical imaging, particularly involving Zirconium-89 (^89Zr) for positron emission tomography (PET). New chelators incorporating Cp*ZrCl3 have been developed to improve the stability and efficacy of radiopharmaceuticals, showcasing potential for enhanced imaging in clinical oncology .

Drug Delivery Systems:
The compound's unique properties allow it to be used in drug delivery systems where zirconium-based nanoparticles can facilitate targeted therapy. Research on bioconjugation reactions indicates that these systems can enhance drug solubility and bioavailability while minimizing side effects .

Environmental Applications

Catalysts for Environmental Remediation:
Pentamethylcyclopentadienylzirconium trichloride has been investigated for its role as a catalyst in environmental remediation processes, such as the degradation of pollutants through oxidation reactions. Its ability to facilitate chemical transformations under mild conditions makes it suitable for sustainable practices .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is distinguished from related zirconium complexes by its Cp* ligand andtrichloride configuration. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Zirconium Cyclopentadienyl Complexes
Compound Name Formula Ligand Type Chloride Count CAS RN Molecular Weight (g/mol)
Zirconium (η⁵-pentamethylCp trichloride) (C₅(CH₃)₅)ZrCl₃ PentamethylCp 3 75181-07-6 ~337.3 (estimated)
Zirconium cyclopentadienyl trichloride CpZrCl₃ Unsubstituted Cp 3 34767-44-7 262.677
Bis(methylCp)zirconium dichloride (C₅H₄CH₃)₂ZrCl₂ MethylCp 2 12109-71-6 379.92
Zirconium tetrachloride ZrCl₄ None 4 10026-11-6 233.04
Key Observations:

Ligand Effects: The Cp* ligand in (C₅(CH₃)₅)ZrCl₃ provides greater steric hindrance and electron donation compared to unsubstituted Cp (CpZrCl₃) or methylCp ligands (e.g., in bis(methylCp)ZrCl₂). Dichloride complexes like (C₅H₄CH₃)₂ZrCl₂ are common in olefin polymerization (e.g., Ziegler-Natta catalysts), whereas trichlorides may serve as precursors for mono- or dianionic complexes .

Chloride Count :

  • The trichloride configuration in (C₅(CH₃)₅)ZrCl₃ leaves one coordination site open, making it reactive toward nucleophiles (e.g., alkylation or alkoxide formation). In contrast, dichlorides (e.g., Cp₂ZrCl₂) are more saturated and less electrophilic .

Thermal Stability: Cp* complexes generally exhibit higher thermal stability.

Comparison with Group IV Metal Analogs

Table 2: Cross-Metal Comparison (Titanium, Zirconium, Hafnium)
Compound Name Metal Chloride Count Molecular Weight (g/mol) Key Applications
(Trimethyl)pentamethylCpTi(IV) Ti Variable ~300 (estimated) Polymerization catalysis
Bis(ethylCp)HfCl₂ Hf 2 447.6 High-temperature catalysts
Bis(ethylCp)ZrCl₂ Zr 2 379.9 Catalysis, materials
Key Observations:
  • Titanium Analogs : Titanium trichlorides (e.g., Cp*TiCl₃) are more oxophilic and prone to hydrolysis than zirconium analogs, limiting their use in aqueous environments .
  • Hafnium Complexes : Heavier hafnium analogs (e.g., bis(ethylCp)HfCl₂) often exhibit higher density and thermal stability but lower catalytic activity in polymerization due to slower kinetics .

Preparation Methods

Direct Synthesis from Zirconium Tetrachloride and Pentamethylcyclopentadiene

One common approach to prepare zirconium (eta5-pentamethylcyclopentadienyl trichloride) is the direct reaction of zirconium tetrachloride (ZrCl4) with pentamethylcyclopentadiene (C5Me5H). This method typically proceeds via the following steps:

  • Reaction Conditions: The reaction is usually conducted in an inert solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to avoid hydrolysis or oxidation.
  • Temperature: Moderate heating (around 80–90 °C) is often applied to facilitate ligand substitution.
  • Mechanism: The pentamethylcyclopentadienyl ligand displaces chloride ligands on zirconium tetrachloride, forming the mono-cyclopentadienyl zirconium trichloride complex.
  • Isolation: The product typically precipitates out of the reaction mixture and can be isolated by filtration and recrystallization.

This method is supported by analogous syntheses reported for related metallocene complexes, where the reaction of substituted cyclopentadienes with metal tetrahalides yields the corresponding mono-cyclopentadienyl trichloride complexes in good yields and purity.

Preparation via Metallocene and Trialkylaluminum Compounds

An alternative and industrially relevant method involves the reduction of bis(cyclopentadienyl) zirconium dichloride precursors using trialkylaluminum compounds, often in the presence of methylaluminoxane (MAO) or alumoxane as cocatalysts/supports:

  • Starting Materials: Bis(pentamethylcyclopentadienyl) zirconium dichloride or related metallocene complexes.
  • Reducing Agent: Trialkylaluminum compounds such as triethylaluminum or trimethylaluminum.
  • Procedure: The bis(cyclopentadienyl) zirconium dichloride is contacted with the trialkylaluminum compound in a paraffinic hydrocarbon solvent where the metallocene is poorly soluble, facilitating the formation of the mono-cyclopentadienyl trichloride species.
  • Supported Catalysts: The reaction can be carried out in the presence of dehydrated silica to prepare supported catalysts where the zirconium complex is immobilized on the silica surface.
  • Temperature Range: The silica dehydration is performed at 200–750 °C, and the subsequent impregnation and reduction steps are carried out at ambient to moderate temperatures.
  • Outcome: The process yields supported zirconium (eta5-pentamethylcyclopentadienyl trichloride) catalysts with high activity and stability.

Ligand Exchange Reactions with Cyclopentadienyllithium Derivatives

Another method involves ligand exchange reactions where pentamethylcyclopentadienyllithium or related cyclopentadienyl lithium reagents are reacted with zirconium trichloride complexes:

  • Preparation of Cyclopentadienyllithium: Pentamethylcyclopentadienyl lithium is generated by treating pentamethylcyclopentadiene with n-butyllithium in THF at low temperatures (e.g., -78 °C), followed by warming to room temperature.
  • Reaction with Zirconium Trichloride: The lithium salt is then added to a suspension of zirconium trichloride or zirconium tetrachloride in THF or similar solvents.
  • Conditions: The reaction is typically stirred at room temperature for several hours (e.g., overnight) to ensure complete ligand exchange.
  • Purification: The resulting zirconium (eta5-pentamethylcyclopentadienyl trichloride) complex is isolated by solvent removal under reduced pressure and recrystallization from appropriate solvents such as hexane or dichloromethane.

Thermal and Solvent Effects on Preparation and Purity

Research indicates that reaction temperature and solvent choice critically influence the yield and purity of the mono-cyclopentadienyl zirconium trichloride complexes:

  • High Temperature: Refluxing the reaction mixture (e.g., 80–90 °C in toluene) improves the mono to bis complex selectivity, with reported mono to bis ratios improving from 1.4:1 at room temperature to over 50:1 at elevated temperatures.
  • Solvent Effects: Non-polar solvents like toluene or paraffinic hydrocarbons favor precipitation and isolation of pure complexes, while polar solvents such as THF enable better solubility and reaction kinetics but may require more careful purification steps.

Data Table: Summary of Preparation Conditions and Yields

Method Starting Materials Solvent Temperature Reaction Time Yield (%) Notes
Direct reaction with ZrCl4 ZrCl4 + pentamethylcyclopentadiene Toluene, THF 80–90 °C Several hours 80–90 Product precipitates, isolated by filtration
Reduction with trialkylaluminum Bis(C5Me5)ZrCl2 + trialkylaluminum + silica Paraffinic hydrocarbon Ambient to moderate Variable High (industrial) Supported catalyst formation
Ligand exchange with Li salt Pentamethylcyclopentadienyllithium + ZrCl3 THF -78 °C to room temp Overnight 70–85 Requires careful purification
High-temperature reflux Bis(n-alkylcyclopentadienyl)zirconium + ZrCl4 Toluene Reflux (80–90 °C) ~20 hours ~87 Improves mono to bis complex ratio

Research Findings and Structural Insights

  • The stability of zirconium (eta5-pentamethylcyclopentadienyl trichloride) is enhanced by the bulky pentamethyl substituents, which prevent disproportionation common in less substituted analogs.
  • Structural studies show that the pentamethylcyclopentadienyl ligand coordinates in an eta5 fashion, providing strong electron donation and steric protection to the zirconium center.
  • The compound is often isolated as a crystalline solid, with characterization by NMR, X-ray crystallography, and elemental analysis confirming the structure and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for zirconium (η⁵-pentamethylcyclopentadienyl) trichloride, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound is typically synthesized via ligand substitution reactions. A common approach involves reacting zirconium tetrachloride (ZrCl₄) with pentamethylcyclopentadienyl ligands (C₅(CH₃)₅⁻) in anhydrous solvents like toluene or THF under inert atmospheres (e.g., argon) . Purity optimization includes recrystallization from non-polar solvents (e.g., hexane) or sublimation under reduced pressure . Monitoring reaction progress via ¹H NMR to track ligand integration is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this complex?

  • Methodology :

  • ¹H/¹³C NMR : To confirm ligand coordination and symmetry. The pentamethylcyclopentadienyl ligand exhibits distinct singlet peaks in ¹H NMR due to equivalent methyl groups .
  • X-ray crystallography : Resolves the η⁵-coordination mode and Zr–Cl bond lengths (e.g., analogous structures in dichloride derivatives show Zr–Cl distances of ~2.40–2.45 Å) .
  • Elemental analysis : Validates stoichiometry (C: 37.7%, H: 4.7%, Cl: 33.4% for C₁₀H₁₅Cl₃Zr) .

Q. What are the key safety considerations for handling this moisture-sensitive zirconium complex?

  • Methodology : Use gloveboxes or Schlenk lines to prevent hydrolysis. Decomposition products may include HCl gas, necessitating fume hoods . Storage at –20°C under argon minimizes degradation . Reactivity with strong oxidizers (e.g., O₃) requires isolation from incompatible materials .

Advanced Research Questions

Q. How do steric and electronic effects of the pentamethylcyclopentadienyl ligand influence catalytic activity in olefin polymerization?

  • Methodology : Comparative studies with less substituted cyclopentadienyl ligands (e.g., methylcyclopentadienyl) reveal that the pentamethyl group increases steric bulk, reducing catalytic turnover but enhancing selectivity for α-olefins . Kinetic experiments (e.g., ethylene uptake rates) and DFT calculations quantify steric parameters (Tolman cone angles) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions, and how do chloride ligands participate in catalytic cycles?

  • Methodology : In situ monitoring via UV-Vis spectroscopy tracks chloride ligand dissociation, a prerequisite for substrate binding . Isotopic labeling (³⁶Cl) and kinetic isotope effects (KIE) elucidate ligand exchange rates. Comparative studies with dichloride analogs (e.g., [(C₅(CH₃)₅)₂ZrCl₂]) highlight the role of labile chloride ligands in transmetallation steps .

Q. How can computational modeling (e.g., DFT) predict thermodynamic stability and reaction pathways for this complex?

  • Methodology : Density Functional Theory (DFT) calculates bond dissociation energies (e.g., Zr–Cl: ~250 kJ/mol) and optimizes geometries using basis sets like LANL2DZ for zirconium . Thermodynamic data from JANAF tables (e.g., ΔfH° for ZrCl₄(g) = –980 kJ/mol) anchor computational models for decomposition pathways .

Data Contradictions and Resolution

  • Thermal Stability : Experimental TGA data may conflict with JANAF predictions due to solvent adduct formation. For example, residual THF in the lattice lowers observed decomposition temperatures .
  • Catalytic Efficiency : Discrepancies in turnover numbers (TON) between studies may arise from trace moisture or impurities in ZrCl₄ precursors. Rigorous drying protocols (e.g., sublimation at 200°C) are recommended .

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